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Tucatinib's metabolism and its role in DDIs can be visualized as two primary pathways: one where it acts as
a victim drug (its own metabolism is affected) and another where it acts as a perpetrator drug (it affects

the metabolism of other drugs).

The diagram below illustrates these dual pathways and their clinical consequences.

Quantitative DDI Data and Clinical Management

The clinical significance of these interactions is supported by pharmacokinetic studies. The table below
summarizes the quantitative changes in tucatinib exposure when co-administered with specific inhibitors

and inducers [1].

. Effect on Tucatinib . .
Precipitant Drug (Role) Clinical Interpretation & Management
AUC (vs. Alone)

Gemfibrozil (Strong Increased ~3.0-fold Avoid concomitant use. If unavoidable,

CYP2C8 Inhibitor) [1] reduce tucatinib dose to 100 mg twice daily
[2].

Itraconazole (Strong Increased ~1.3-fold Lesser effect than CYP2C8 inhibition; monitor

CYP3A4 Inhibitor) [1] for adverse events.
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. Effect on Tucatinib . .
Precipitant Drug (Role) Clinical Interpretation & Management
AUC (vs. Alone)

Rifampin (Strong Decreased by 48% [1] Avoid concomitant use with strong CYP3A4
CYP3A4/CYP2C8 Inducer) or moderate CYP2C8 inducers [2] [3].

As a perpetrator, tucatinib's inhibition of other enzymes impacts co-administered substrate drugs [1]:

e CYP3A4 Substrates: Tucatinib is a strong inhibitor, increasing midazolam (a sensitive substrate)
AUC by 5.7-fold. Avoid co-administration with sensitive CYP3A4 substrates where minimal
concentration changes may lead to serious toxicities [1] [2] [3].

e CYP2C8 Substrates: Tucatinib is a weak inhibitor, increasing repaglinide (a substrate) AUC by 1.4-
fold [1]. Increased monitoring for toxicity is advised [2].

¢ P-gp Substrates: Tucatinib is a weak inhibitor. Consider reducing the dosage of narrow therapeutic
index P-gp substrates (e.g., digoxin) [1] [2] [3].

Experimental Design for DDI Assessment

For researchers investigating similar kinase inhibitors, here are key methodological considerations based on

the studies cited.

1. Clinical DDI Study Design (NCT03723395) [1]

¢ Participants: Healthy adult volunteers.
e Design: A five-part, fixed-sequence study to evaluate tucatinib as both victim and perpetrator.
e Key Protocols:

o Victim Assessment: A single 300 mg tucatinib dose was given alone and again after reaching
steady-state with an inhibitor (e.g., gemfibrozil 600 mg twice daily) or inducer (e.g., rifampin 600
mg once daily). Pharmacokinetic (PK) parameters like AUC and C~max~ were compared.

o Perpetrator Assessment: A single dose of a probe substrate (e.g., repaglinide for CYP2C8)
was given alone and after reaching steady-state with tucatinib (300 mg twice daily). PK
parameters for the substrate were compared.

2. In Vitro Enzyme Inhibition Kinetics [4]

e Testing System: Human liver microsomes (HLMs) or recombinant CYP enzymes.
o Key Assays:
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o Direct Inhibition: Tucatinib was tested at 8 concentrations against specific CYP isoforms
using selective probe substrates to determine IC~50~ and K~i~ values.

o Time-Dependent Inhibition (TDI): HLMs were pre-incubated with tucatinib and NADPH. The
remaining enzyme activity was measured after dilution to assess irreversible, mechanism-
based inactivation. Parameters like K~I~ (inhibitor concentration that supports half the maximal
rate of inactivation) and k~inact~ (maximal inactivation rate constant) were determined.

Key Takeaways for Research and Development

¢ Primary Metabolic Route: CYP2C8 is the dominant enzyme for tucatinib metabolism, making it
highly susceptible to interactions with strong CYP2C8 inhibitors like gemfibrozil [1] [5].

¢ Dual Inhibitor Profile: Tucatinib acts as a strong CYP3A4 and weak CYP2C8 perpetrator, creating a
broad DDI potential that requires careful assessment in development [1] [4].

¢ Integrated Modeling: Physiologically-based pharmacokinetic (PBPK) models incorporating in vitro
TDI parameters can successfully predict clinical DDIs and inform label recommendations, including
for untested scenarios like interactions with moderate CYP2CS8 inhibitors [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b547973#managing-tucatinib-drug-interactions-with-cyp2c8-

inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtntarlo, CA 91761, United
smolecule) Compounds, Empowering Innovative ates
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 4/ 4 Tech Support


https://www.smolecule.com/products/b547973#managing-tucatinib-drug-interactions-with-cyp2c8-inhibitors
https://www.smolecule.com/products/b547973#managing-tucatinib-drug-interactions-with-cyp2c8-inhibitors
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547973?utm_src=pdf-bulk
https://www.smolecule.com/products/s547973?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

